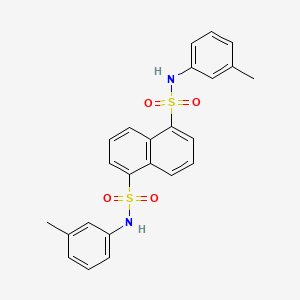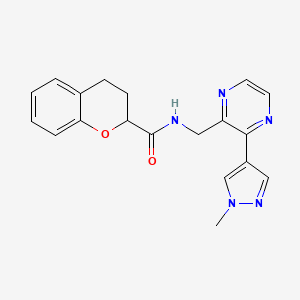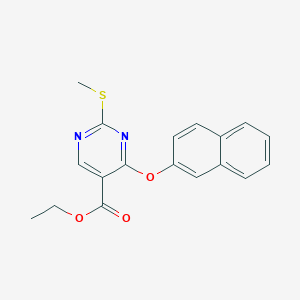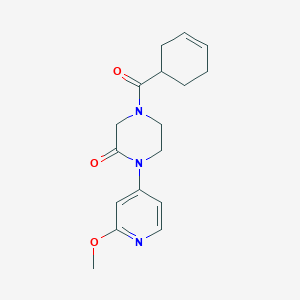
N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-Bis[(E)-(3-methyl-2-thienyl)methylene]naphthalene-1,5-diamine” is a compound with the molecular formula C22H18N2S2 . Another compound, “N,N′-Bis (3-methylphenyl)-N,N′-diphenylbenzidine”, commonly abbreviated as TPD, is widely used as hole transport materials in organic electronic devices .
Synthesis Analysis
A study focuses on the synthesis of a yellowish, prism-shaped ligand, N,N′-(naphthalene-1,5-diyl) bis (1-(pyridin-2-yl) methanimine). The ligand was synthesized through refluxing 1,5-diaminonaphthalene and pyridine-2-carbaldehyde in extra-pure ethanol .Molecular Structure Analysis
The molecular structure of these compounds can be complex. For example, “N,N’-Bis[(E)-(3-methyl-2-thienyl)methylene]naphthalene-1,5-diamine” has a molecular formula of C22H18N2S2 and an average mass of 374.522 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite diverse. For example, TPD has a wide energy band being about 3.2 eV with highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being 5.5 eV and 2.3 eV respectively .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-N,5-N-bis(3-methylphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-7-3-9-19(15-17)25-31(27,28)23-13-5-12-22-21(23)11-6-14-24(22)32(29,30)26-20-10-4-8-18(2)16-20/h3-16,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRAUTJDTQBKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2677585.png)
![N-(1-cyano-3-methylbutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2677588.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2677589.png)
![Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate](/img/structure/B2677590.png)

![1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2677595.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2677599.png)

![1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677602.png)

![Tert-butyl 9-{[(1-cyanocyclohexyl)carbamoyl]methyl}-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2677605.png)
